![molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9](/img/structure/B577600.png)

2,6-Diazaspiro[3.4]octan-7-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diazaspiro[3.4]octan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTLCSVTDYAMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726239 | |

| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-65-9 | |

| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Diazaspiro[3.4]octan-7-one CAS number

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one: A Privileged Scaffold in Modern Drug Discovery

Abstract

The this compound core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an emerging privileged scaffold in the design of novel therapeutics.[1] This guide offers a comprehensive technical overview of this compound, covering its fundamental properties, validated synthetic strategies, and its impactful applications in drug development, with a particular focus on its role in developing potent and selective modulators of challenging biological targets.

Core Compound Identity and Physicochemical Properties

Precise identification is paramount in chemical research and development. The core scaffold, this compound, is registered under CAS Number 1211515-65-9 .[2] Its hydrochloride and oxalate salt forms are also commercially available.[3][4]

The inherent properties of this scaffold, summarized in the table below, are foundational to its utility in drug design. Its structure imparts a high degree of Fsp³, or three-dimensionality, a characteristic increasingly correlated with clinical success.[5]

| Property | Value / Description | Source |

| CAS Number | 1211515-65-9 | [2] |

| Molecular Formula | C₆H₁₀N₂O | [6] |

| Molecular Weight | 126.16 g/mol | [6] |

| Monoisotopic Mass | 126.079315 Da | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1C(=O)NCC12CNC2 | [6] |

| InChIKey | GZTLCSVTDYAMCZ-UHFFFAOYSA-N | [6] |

| Predicted XlogP | -1.3 | [6] |

| Predicted CCS | 124.4 Ų ([M+H]⁺) | [6] |

Table 1: Key identifiers and computed physicochemical properties of this compound.

Strategic Synthesis: Constructing the Spirocyclic Core

The synthesis of the 2,6-diazaspiro[3.4]octane framework is a non-trivial endeavor due to the inherent ring strain of the fused four- and five-membered ring system. Successful strategies rely on careful planning, particularly concerning the use of orthogonal protecting groups to differentiate the two nitrogen atoms for subsequent functionalization.[7][8]

The Logic of Orthogonal Protection

The presence of two secondary amine functionalities necessitates a robust protecting group strategy. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of the other, enabling precise, stepwise elaboration of the scaffold.[7] A common and effective pairing involves the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyl (Bn) group, which is typically removed under hydrogenolysis conditions. This pairing provides the synthetic flexibility required in medicinal chemistry programs.

A Validated Synthetic Workflow

The following protocol outlines a representative, multi-step synthesis adapted from established literature procedures for constructing functionalized diazaspiro[3.4]octane systems.[1][9] The causality behind each step is explained to provide a deeper understanding of the process.

Detailed Experimental Protocol:

-

Step 1: Horner-Wadsworth-Emmons Olefination:

-

Procedure: To a cooled (0 °C) suspension of sodium hydride (NaH, 1.15 equiv.) in anhydrous tetrahydrofuran (THF), triethyl phosphonoacetate (1.2 equiv.) is added dropwise. The mixture is stirred for 30 minutes, allowing for the formation of the phosphonate ylide. A solution of 1-Boc-azetidin-3-one (1.0 equiv.) in THF is then added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).

-

Causality: This step constructs the carbon framework. The Horner-Wadsworth-Emmons reaction is chosen over a standard Wittig reaction because the resulting phosphate byproducts are water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide. The Boc group protects the azetidine nitrogen from acting as a nucleophile.

-

-

Step 2: Aza-Michael Addition:

-

Procedure: The α,β-unsaturated ester intermediate from Step 1 is dissolved in a suitable solvent like ethanol. Benzylamine (1.1 equiv.) is added, and the mixture is heated to reflux.

-

Causality: This is the key step for introducing the second nitrogen atom. Benzylamine acts as a nucleophile in a 1,4-conjugate (Michael) addition to the electron-deficient double bond. The benzyl group is selected as the second protecting group due to its orthogonal stability relative to the Boc group.

-

-

Step 3: Intramolecular Amidation (Lactamization):

-

Procedure: The product from the Michael addition is often cyclized under thermal conditions, sometimes with the aid of a mild base, to facilitate the intramolecular attack of the newly added nitrogen onto the ester carbonyl.

-

Causality: This spontaneous or promoted cyclization forms the thermodynamically stable five-membered lactam ring, finalizing the construction of the diazaspiro[3.4]octan-7-one core.

-

-

Step 4: Final Deprotection:

-

Procedure: The orthogonally protected scaffold is first treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group. Following purification, the benzyl group is removed via catalytic hydrogenation (e.g., H₂ gas, 10% Palladium on Carbon) in a solvent like methanol or ethanol.

-

Causality: The sequential removal of the protecting groups yields the final, unsubstituted this compound, ready for use or further derivatization at either nitrogen position.

-

Applications in Drug Discovery: A Case Study on Sigma-1 Receptor Antagonism

The this compound scaffold has proven to be a highly effective core for developing potent antagonists of the Sigma-1 receptor (σ1R).[10][[“]] The σ1R is a unique intracellular chaperone protein implicated in a variety of CNS disorders, most notably chronic pain.[5]

Mechanism of Action in Pain Modulation

Opioids, the gold standard for severe pain, primarily act on the mu-opioid receptor (MOR). However, their long-term use is plagued by the development of tolerance, requiring escalating doses and increasing side effects.[10] The σ1R has been identified as a negative modulator of MOR signaling. When activated, σ1R can form a complex with the MOR, dampening its analgesic signaling cascade.

A σ1R antagonist based on the this compound scaffold can intervene in this process. By binding selectively and with high affinity to the σ1R, the antagonist prevents the σ1R-MOR interaction. This has two profound therapeutic benefits:

-

Enhancement of Analgesia: It synergistically boosts the pain-relieving effects of opioids like morphine.[10][[“]]

-

Rescue of Tolerance: It can prevent or even reverse the development of morphine-induced analgesic tolerance.[10]

This mechanism highlights the scaffold's ability to position substituents in a precise 3D orientation to achieve high-affinity binding within the σ1R active site.

Beyond pain, this scaffold has been integral to the discovery of leads for a remarkable range of diseases, including tuberculosis, cancer, hepatitis B, and malaria, underscoring its status as a versatile and privileged structure in modern medicinal chemistry.[1][12]

Conclusion and Future Outlook

This compound is more than just a novel building block; it is a validated platform for escaping the "flatland" of traditional aromatic scaffolds. Its defined three-dimensional structure, coupled with the synthetic tractability afforded by orthogonal protection, provides medicinal chemists with a powerful tool to tackle complex biological targets. The clinical and preclinical success of compounds containing this core validates the continued exploration of its chemical space. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and expanding its application to new and challenging disease areas.

References

- scholaris.ca. Synthetic Methodologies for 2,6 Diazaspiro 3.

- Chemsigma. This compound [1211515-65-9]. [Link]

- PubMed. This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

- MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

- ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

- Chemical-Suppliers. This compound hydrochloride. [Link]

- PubChem. This compound. [Link]

- Consensus. This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

- ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

- MySkinRecipes. 2,6-Diazaspiro[3.

- JOCPR. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

- Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsigma.com [chemsigma.com]

- 3. This compound hydrochloride | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound oxalate [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Abstract

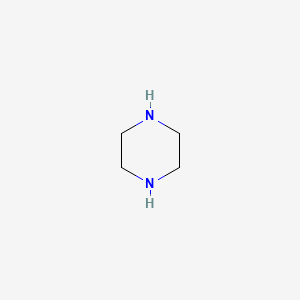

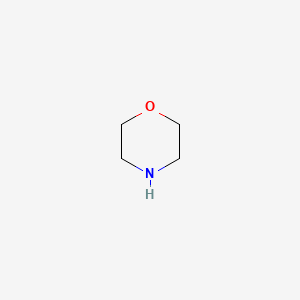

The 2,6-diazaspiro[3.4]octane framework represents a class of rigid, three-dimensional scaffolds that are of increasing importance in medicinal chemistry.[1] As bioisosteric replacements for common motifs like piperazine, these spirocycles can significantly improve physicochemical properties such as solubility and metabolic stability, while offering unique exit vectors for substituent placement.[2][3] This guide presents a comprehensive, proposed synthetic pathway for this compound, a functionalized derivative poised to serve as a versatile building block for drug discovery programs. The presented route is grounded in established chemical principles and analogous syntheses of related spirocyclic systems, emphasizing strategic choices in precursor assembly, orthogonal protection, and lactam formation.

Introduction: The Strategic Value of Diazaspiro[3.4]octanes

In modern drug discovery, there is a pronounced shift away from flat, aromatic molecules toward sp³-rich, three-dimensional structures.[1] This "escape from flatland" is driven by the need to enhance target selectivity, improve pharmacokinetic profiles, and access novel chemical space.[4] Spirocyclic systems, characterized by two rings joined at a single quaternary carbon, are exemplary of this design philosophy.[5]

The 2,6-diazaspiro[3.4]octane core, containing both a four-membered azetidine ring and a five-membered pyrrolidine ring, is particularly compelling. It has been successfully incorporated into potent antitubercular agents and compounds active against the malaria parasite Plasmodium falciparum.[6][7] The introduction of a carbonyl group to form the lactam this compound provides a rigidified structure with a hydrogen bond acceptor and a defined point for further functionalization, making it an exceptionally valuable synthetic target.

This document outlines a robust and logical synthetic approach to this target, beginning with the construction of the core spirocycle and culminating in the key lactamization step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , identifies the intramolecular amide bond formation (lactamization) as the key final step. This disconnection leads back to the linear amino acid precursor (2) . This intermediate requires an orthogonal protecting group strategy, where 'PG1' allows for selective deprotection and cyclization without affecting 'PG2'.

The spirocyclic core of precursor (2) can be traced back to a key intermediate, 1-(aminomethyl)cyclopentan-1-amine (3) , which provides the foundation for the sequential construction of the two nitrogen-containing rings. The overall synthetic strategy is therefore designed as a convergent and modular process.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway and Experimental Protocols

The forward synthesis is designed in three main stages:

-

Construction of the core 1,1-disubstituted cyclopentane diamine.

-

Formation of the azetidine ring with an orthogonal protecting group.

-

Elaboration of the pyrrolidinone ring via lactamization.

Stage 1: Synthesis of the Key Diamine Intermediate

The synthesis begins from commercially available cyclopentanone. The critical quaternary center bearing two functionalized nitrogen atoms is installed using a Strecker-type reaction followed by reduction.

Protocol 3.1: Synthesis of tert-butyl (1-cyanocyclopentyl)carbamate (5)

-

To a stirred solution of cyclopentanone (4 ) (1.0 eq) in methanol at 0 °C, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.5 eq).

-

Continue stirring for an additional 24 hours.

-

Concentrate the mixture in vacuo and partition between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the Boc-protected aminonitrile (5) .

Protocol 3.2: Synthesis of tert-butyl (1-(aminomethyl)cyclopentyl)carbamate (6)

-

Prepare a solution of the aminonitrile (5) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude diamine (6) , which is often used in the next step without further purification.

Stage 2: Azetidine Ring Formation

The formation of the strained four-membered azetidine ring is achieved via an intramolecular cyclization of a precursor bearing a leaving group. This step establishes the core spirocyclic structure. A benzyl protecting group is chosen for the second amine, as it is stable to the conditions required for Boc-deprotection and can be removed later via hydrogenation.[8][9]

Protocol 3.3: Synthesis of 2-benzyl-2,6-diazaspiro[3.4]octane (8)

-

To a solution of diamine (6) (1.0 eq) in dichloromethane (DCM), add glyoxal (1.1 eq) and stir for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude intermediate.

-

Dissolve the crude material in acetonitrile and add triethylamine (2.5 eq) followed by tosyl chloride (1.1 eq) at 0 °C. Stir for 4 hours.

-

Concentrate the mixture and redissolve in THF. Add a strong base such as sodium hydride (2.2 eq) and heat to 60 °C for 12 hours to effect the intramolecular cyclization.

-

Work up the reaction by quenching with water and extracting with ethyl acetate. The crude product is the N-Boc, N'-benzyl protected spirocycle (7) .

-

Treat the protected spirocycle (7) with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour to remove the Boc group.

-

Concentrate in vacuo and neutralize with aqueous NaOH to yield the free amine (8) .

Stage 3: Pyrrolidinone Ring Formation (Lactamization)

This final stage involves acylating the primary amine of the azetidine ring with an appropriate C2 synthon, followed by deprotection and intramolecular cyclization to form the desired lactam.

Protocol 3.4: Synthesis of this compound (1)

-

To a solution of the amine (8) (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methyl bromoacetate (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the ester intermediate (9) .

-

Hydrolyze the methyl ester (9) to the corresponding carboxylic acid (10) using lithium hydroxide (1.5 eq) in a THF/water mixture.

-

Dissolve the crude carboxylic acid (10) in methanol and add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a balloon of H₂ gas for 16 hours to remove the benzyl protecting group.

-

Filter the reaction through Celite and concentrate the filtrate to obtain the crude amino acid precursor (2) .

-

Dissolve the crude amino acid (2) in a large volume of DCM and add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction under high dilution conditions for 24 hours to favor intramolecular cyclization.

-

Concentrate the reaction mixture and purify by column chromatography to yield the final product, This compound (1) .

Key Process Visualization and Data

The overall workflow and the critical orthogonal protecting group strategy are visualized below.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Logic of the orthogonal protecting group strategy.

Summary of Key Transformations

| Step | Transformation | Key Reagents | Protecting Group Logic | Expected Yield Range |

| 1 | Strecker Reaction | KCN, NH₄Cl, Boc₂O | Boc protection of one amine | 60-75% |

| 2 | Nitrile Reduction | LiAlH₄ | - | 70-85% |

| 3 | Azetidine Formation | Glyoxal, NaBH(OAc)₃, TsCl, NaH | Introduction of orthogonal Benzyl group | 40-55% (multi-step) |

| 4 | Boc Deprotection | TFA | Selective deprotection of N6 | >95% |

| 5 | Alkylation/Hydrolysis | Methyl bromoacetate, LiOH | Functionalization of N6 | 65-80% |

| 6 | Benzyl Deprotection | H₂, Pd/C | Removal of N2 protection | >90% |

| 7 | Lactamization | HATU, DIPEA | Final ring closure | 50-70% |

Conclusion

The synthesis pathway detailed in this guide provides a comprehensive and technically sound approach for accessing This compound . By leveraging a strategy of sequential ring formation combined with orthogonal protection of the nitrogen centers, this valuable building block can be constructed from simple starting materials. The causality behind each experimental choice, from the selection of protecting groups to the conditions for the critical lactamization step, has been explained to provide researchers with the insights needed for successful implementation. The availability of this and related functionalized spirocyclic scaffolds is expected to accelerate the discovery of novel therapeutics with improved drug-like properties.

References

- Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.

- Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as...

- Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.

- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.White Rose Research Online. [Link]

- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.RSC Publishing. [Link]

- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.

- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.

- Oxa-spirocycles: synthesis, properties and applications.Chemical Science (RSC Publishing). [Link]

- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.Synlett. [Link]

- Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation...Organic Chemistry Frontiers (RSC Publishing). [Link]

- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues...

- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite...Journal of Medicinal Chemistry. [Link]

- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.MDPI. [Link]

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research. [Link]

- New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.

- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.

- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS.Neliti. [Link]

- Facile synthesis of 2-azaspiro[3.4]octane.

- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.Journal of Organic and Pharmaceutical Chemistry. [Link]

- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.

- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere...

- Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI. [Link]

- Protecting Groups for Amines: Carbam

- Protecting Groups in Peptide Synthesis: A Detailed Guide.Acme Bioscience. [Link]

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Introduction: The Structural Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Diazaspiro[3.4]octan-7-one

The 2,6-diazaspiro[3.4]octane motif is a valuable, sp³-rich scaffold increasingly recognized in medicinal chemistry for its ability to confer desirable three-dimensional characteristics to bioactive molecules.[1][2] Its rigid, bicyclic structure provides a unique conformational constraint that is advantageous in the design of potent and selective therapeutic agents. Notable applications of this core structure include the development of inhibitors for hepatitis B capsid protein, menin-MLL1 interactions in cancer, and VDAC1 for diabetes treatment.[1] The variant, this compound, incorporates a strained β-lactam ring, a pharmacophore of immense historical and clinical importance.[3][4]

This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying causality of experimental choices and the logic of spectral interpretation—a framework essential for researchers in drug discovery and chemical synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the spirocyclic framework.

Predicted Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the rigid, non-planar structure which renders many protons diastereotopic. The analysis hinges on identifying key spin systems corresponding to the azetidine and pyrrolidinone rings.

Expert Insight: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice, but for compounds with exchangeable N-H protons and potential solubility challenges, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are superior alternatives as they can slow down N-H exchange and reveal couplings.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| NH (azetidine) | 1.5 - 3.0 | Broad singlet (br s) | Exchangeable proton; chemical shift is concentration and solvent dependent. |

| NH (lactam) | 7.0 - 8.5 | Broad singlet (br s) | Amide proton, deshielded by the adjacent carbonyl group. |

| CH ₂ (azetidine, adjacent to N) | 3.0 - 3.8 | Multiplet (m) | Protons adjacent to a nitrogen atom are deshielded. Diastereotopic nature leads to complex splitting. |

| CH ₂ (pyrrolidinone, adjacent to N) | 3.2 - 4.0 | Multiplet (m) | Protons alpha to the lactam nitrogen. |

| CH ₂ (pyrrolidinone, adjacent to C=O) | 2.2 - 2.8 | Multiplet (m) | Protons alpha to the carbonyl group are deshielded. |

Predicted Carbon (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The chemical shifts of the spiro carbon and the lactam carbonyl are highly diagnostic.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (lactam) | 170 - 180 | The carbonyl carbon of a four-membered lactam ring is highly deshielded.[6] |

| C (spiro) | 60 - 75 | Quaternary spiro carbon, typically found in this downfield aliphatic region. |

| C H₂ (azetidine, adjacent to N) | 45 - 60 | Aliphatic carbons bonded to nitrogen. |

| C H₂ (pyrrolidinone, adjacent to N) | 40 - 55 | Aliphatic carbon bonded to the lactam nitrogen. |

| C H₂ (pyrrolidinone, adjacent to C=O) | 30 - 45 | Aliphatic carbon alpha to a carbonyl group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reproducible and of high quality.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a spectrometer operating at a minimum of 400 MHz for ¹H to achieve adequate signal dispersion.[7]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use an acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds to ensure quantitative integration.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to 0-200 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Structural Confirmation: Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) to unambiguously assign all signals.

Caption: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups, providing a molecular "fingerprint".[9] For this molecule, the most diagnostic signal is the carbonyl stretch of the β-lactam.

Expert Insight: The high frequency of the β-lactam carbonyl stretch is a direct consequence of increased ring strain. Unlike a typical acyclic amide (~1650 cm⁻¹) or a larger lactam (~1670 cm⁻¹), the four-membered ring forces a non-ideal bond angle, which increases the energy (and thus frequency) of the C=O bond vibration.[6] This makes FTIR an excellent tool to quickly confirm the presence of the strained ring.

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amide & Amine) | 3200 - 3400 | Medium, Broad | Overlapping signals from the lactam N-H and the azetidine N-H. Broadness is due to hydrogen bonding.[10] |

| C(sp³)-H Stretch | 2850 - 3000 | Medium-Strong | Characteristic of the methylene groups in the spirocyclic system.[11] |

| C=O Stretch (β-Lactam) | 1730 - 1780 | Strong, Sharp | Highly characteristic and diagnostic peak for a four-membered lactam ring. Its high frequency is due to ring strain.[6] |

| N-H Bend (Amine) | 1580 - 1650 | Medium | Bending vibration of the secondary amine in the azetidine ring. |

Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its minimal sample preparation and high reproducibility.[12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal and anvil after analysis to prevent cross-contamination.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expert Insight: The choice of ionization method is paramount. Hard ionization techniques like Electron Impact (EI) often cause extensive fragmentation, potentially leading to the absence of a discernible molecular ion peak for a molecule of this complexity.[13] A soft ionization technique, such as Electrospray Ionization (ESI), is the method of choice as it imparts minimal energy, ensuring the generation of a prominent protonated molecular ion ([M+H]⁺).[14][15] This is crucial for trustworthy molecular weight determination.

Predicted Mass Spectrum (ESI-MS)

-

Molecular Formula: C₆H₁₀N₂O

-

Exact Mass: 126.0793 g/mol

-

Predicted Ion: [M+H]⁺ at m/z = 127.0866

Predicted Fragmentation Pathway

Fragmentation can provide confirmation of the structural subunits. A plausible pathway involves the initial cleavage of the strained four-membered rings.

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Aim for a mass accuracy of <5 ppm to confidently determine the elemental composition.[16]

-

Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion (m/z 127.0866) for collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity, FTIR provides rapid confirmation of the critical β-lactam and amine functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The integrated protocols and predictive data presented in this guide offer a robust framework for researchers to confidently characterize this important chemical scaffold, ensuring the scientific integrity required for applications in drug discovery and development.

References

- Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry.

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.

- Al-Almashhadani, H. A., et al. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI.

- Ilyin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.

- Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Referenced in an updated compilation by Stephenson, N. A., et al. Org. Process Res. Dev.).

- ResearchGate. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques.

- Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- Emory University Department of Chemistry. Mass Spectrometry Ionization Methods.

- Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics.

- Fu, K., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry.

- Téllez, C. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers.

- Van der Burg, W. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.

- Drawell. Sample Preparation for FTIR Analysis.

- Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances.

- Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.

- University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility.

- Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry.

- Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts.

- Chemistry LibreTexts. Sample preparation for FT-IR.

- Illinois State University. Infrared Spectroscopy.

- Li, Y., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy.

- Gheorghiu, M. D., et al. (2019). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.

- Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

- PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one.

- ResearchGate. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

- PubChem. 5-Amino-2,6-diazaspiro[3.4]octan-7-one.

- YouTube. (2012). Introduction to IR Spectroscopy. Ketones.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. 2-hydroxy-6-azaspiro[3.4]octan-7-one.

- PubChem. 6-azaspiro[3.4]octan-7-one.

- PubChem. 2,5-dioxa-7-azaspiro[3.4]octan-6-one.

- Consensus. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.

Sources

- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]

- 4. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 14. acdlabs.com [acdlabs.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 2,6-Diazaspiro[3.4]octan-7-one

An In-depth Technical Guide on the ¹H NMR Spectrum of 2,6-Diazaspiro[3.4]octan-7-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability.[1][2] As a key derivative, this compound presents a unique set of structural features that are best interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the ¹H NMR spectrum of this molecule. We will delve into the theoretical underpinnings of its spectral characteristics, provide a field-proven experimental protocol for data acquisition, and outline a logical workflow for complete structural elucidation using advanced 2D NMR techniques.

The Structural Rationale: Why ¹H NMR is Critical for this Scaffold

The therapeutic potential of spirocyclic molecules often hinges on their precise three-dimensional conformation.[2] Unlike "flat" aromatic systems, the this compound core, featuring a fused azetidine and a pyrrolidinone ring, forces substituents into specific spatial vectors. This conformational rigidity is a double-edged sword: it can enhance binding affinity to a biological target but is also exquisitely sensitive to synthetic modifications.

¹H NMR spectroscopy is the definitive tool for characterizing this rigidity. It provides direct insight into the electronic environment and spatial relationships of every proton in the molecule. The key challenge and opportunity in analyzing the spectrum of this compound lies in its inherent asymmetry. The central spiro carbon (C5) is a quaternary chiral center, which renders the protons on the adjacent methylene groups (CH₂) chemically non-equivalent.[3][4] This phenomenon, known as diastereotopicity, is the most informative feature of the spectrum and is crucial for confirming the integrity of the spirocyclic core.[5][6]

Caption: Molecular structure of this compound with atom numbering.

Deconstructing the Spectrum: Predicted Assignments and Rationale

A predictive analysis of the ¹H NMR spectrum is the first step in any structural elucidation workflow. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| Hₐ/Hₐ' (C1-H₂) | ~2.4 - 3.2 | m | Diastereotopic protons adjacent to the spiro carbon and the lactam carbonyl. Expected to be two distinct signals, each a multiplet. |

| Hₙ (N6-H) | ~7.5 - 8.5 (in DMSO-d₆) | br s | The amide proton is significantly deshielded by the anisotropic effect of the C=O bond and hydrogen bonding with the solvent. |

| Hₙ' (N2-H) | ~1.5 - 3.5 | br s | The secondary amine proton's shift is highly variable, depending on solvent, concentration, and temperature. |

| Hᵦ/Hᵦ' (C4-H₂) | ~3.0 - 4.0 | m | Diastereotopic protons on the four-membered azetidine ring, adjacent to the spiro carbon. Deshielded by the adjacent nitrogen. |

| Hᵧ/Hᵧ' (C3-H₂) | ~3.0 - 4.0 | m | Diastereotopic protons on the azetidine ring, deshielded by the adjacent nitrogen (N2). |

Expertise in Action: The most common pitfall in interpreting the spectrum of this molecule is mistaking the complex multiplets in the 2.4-4.0 ppm region for impurities. These are, in fact, the signature of the rigid, asymmetric scaffold. The diastereotopic protons on each of the C1, C3, and C4 methylene groups are chemically distinct and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in complex overlapping signals that often cannot be fully resolved by 1D NMR alone.[6]

A Self-Validating Experimental Protocol

Acquiring a high-quality, high-resolution spectrum is non-negotiable. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to acquisition.

3.1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.[7]

-

Solvent Selection: Use 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: While CDCl₃ is a common solvent, DMSO-d₆ is superior for this class of compounds.[8][9] It is a polar, aprotic solvent that forms strong hydrogen bonds with the N-H protons, slowing down their chemical exchange. This results in sharper N-H signals that can be properly integrated and may even show coupling, providing valuable structural information. The residual solvent peak at ~2.50 ppm also typically does not obscure key analyte signals.[8]

-

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for aqueous-like solvents, DSS or TSP can be used. In most modern spectrometers, the residual solvent peak is used for calibration.

-

Procedure: Dissolve the compound in the deuterated solvent within a clean vial. Vortex briefly to ensure homogeneity. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.[10]

3.2. Spectrometer Configuration (500 MHz)

| Parameter | Setting | Rationale |

| Pulse Program | zg30 | A standard 30° pulse angle provides a good compromise between signal intensity and relaxation time, suitable for quantitative analysis. |

| Spectral Width | 16 ppm | Ensures the full range of proton signals, from the shielded aliphatic region to the deshielded amide proton, is captured. |

| Acquisition Time (AQ) | > 3.0 s | A longer acquisition time allows for better resolution of fine coupling patterns, which is critical for this molecule. |

| Relaxation Delay (D1) | 5.0 s | A longer delay ensures that all protons, especially the slowly relaxing amide N-H, have fully returned to equilibrium before the next pulse. This is essential for accurate signal integration. |

| Number of Scans (NS) | 16 | This is a starting point. Increase as needed to achieve a signal-to-noise ratio >100:1 for the main signals. |

The 2D NMR Workflow: From Ambiguity to Certainty

While 1D ¹H NMR provides the initial overview, a suite of 2D NMR experiments is required for unambiguous assignment.[11] This workflow provides a logical progression to fully elucidate the molecular structure.[12][13]

Caption: A logical workflow for the complete NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This is the first step in unraveling the aliphatic region. It identifies protons that are coupled to each other (typically through 2-3 bonds). It will clearly show the H-C-H geminal couplings and the H-C-C-H vicinal couplings within the azetidine and pyrrolidinone rings, allowing you to trace the connectivity of the proton spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[14] It is an exceptionally powerful tool for resolving overlap. For example, the congested proton region between 3.0-4.0 ppm can be resolved by spreading the signals out over the much larger ¹³C chemical shift range. It definitively identifies which protons belong to which CH₂ group.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the complete molecular skeleton. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show correlations from the protons on C1 and C4 to the quaternary spiro carbon (C5), and from the C1 protons to the lactam carbonyl (C7), unequivocally confirming the spirocyclic structure.

-

Trustworthiness through Cross-Validation: The power of this workflow lies in its self-validating nature. A structural hypothesis built from the COSY data must be consistent with the HSQC and HMBC correlations. Any contradictions indicate an incorrect assignment or an unexpected molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, offering deep insights into its unique three-dimensional structure. Its defining feature—the diastereotopicity of its methylene protons—serves as a direct confirmation of the spirocyclic core's integrity. While 1D NMR presents a complex initial picture, a systematic approach employing a robust experimental protocol and a logical 2D NMR workflow enables complete and unambiguous structural assignment. For any scientist working in drug discovery, mastering the interpretation of such spectra is not merely an analytical exercise; it is a fundamental requirement for rational molecular design.

References

- ¹H NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram. ResearchGate.

- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.Journal of Medicinal Chemistry.

- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.

- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

- ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES.Revue Roumaine de Chimie.

- Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.

- (PDF) Structural determination of ε-lactams by ¹H and ¹³C NMR. ResearchGate.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.

- Structure Elucidation of Impurities by 2D NMR Part II. YouTube.

- ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.Magnetic Resonance in Chemistry.

- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.European Journal of Medicinal Chemistry.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.Journal of Chemical Information and Computer Sciences.

- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[2][5]imidazo[1,2-a]pyridine-3,3'-pyrrole]-4',5-dicarboxylate.Molbank.

- NMR Spectroscopy: Diastereotopism. YouTube.

- Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products. JaypeeDigital.

- NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. MDPI.

- (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.Molbank.

- CHEM 344 Shift Parameters. University of Wisconsin-Madison.

- 2D NMR Introduction. Chemistry LibreTexts.

- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.ChemPro.

- Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate.

- This compound. PubChemLite.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. youtube.com [youtube.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. acgpubs.org [acgpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of 2,6-Diazaspiro[3.4]octan-7-one

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Diazaspiro[3.4]octan-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a significant scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics.[1][2] A thorough understanding of its structural features is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such molecules. This guide provides a comprehensive technical overview of the ¹³C NMR analysis of the parent compound, this compound. In the absence of extensive published experimental data for this specific unsubstituted core, this document emphasizes predictive methodologies, computational approaches, and best practices for experimental data acquisition and interpretation.

Introduction: The Structural Significance of this compound

The spirocyclic framework, where two rings share a single atom, imparts a rigid, three-dimensional topology to a molecule. This is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[3.4]octane motif, in particular, has been identified as a valuable core in the discovery of potent bioactive compounds.[1][2] The presence of a lactam functionality within this framework adds a polar, hydrogen-bonding capable group, further enhancing its potential for molecular interactions.

The structural analysis of such a compact and strained ring system presents unique challenges. The quaternary spirocyclic carbon and the varied chemical environments of the methylene groups necessitate a detailed and careful interpretation of spectroscopic data. ¹³C NMR spectroscopy is particularly well-suited for this task as it provides direct information on the carbon skeleton of the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

A foundational approach to interpreting the ¹³C NMR spectrum of a novel compound is to predict the chemical shifts based on established principles. The chemical shift of a carbon atom is influenced by its hybridization, the electronegativity of adjacent atoms, and steric effects, including ring strain.

Key Influencing Factors:

-

Carbonyl Group (C7): The C=O carbon of the γ-lactam is expected to be the most downfield-shifted signal, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen.[3]

-

Spiro Carbon (C5): As a quaternary carbon, the C5 signal is expected to be of lower intensity. Its position will be influenced by the strain of the spirocyclic system and its attachment to two nitrogen atoms and two other carbons. A chemical shift in the range of 60-80 ppm is a reasonable starting estimate.

-

Carbons Adjacent to Nitrogen (C1, C4, C8): The carbons directly bonded to the electronegative nitrogen atoms will be deshielded. Their chemical shifts are anticipated to fall in the 40-60 ppm range. The exact positions will differ based on their location within the four-membered azetidine ring or the five-membered pyrrolidinone ring.

-

Carbons in the Azetidine Ring (C1, C4): The four-membered ring in this compound is strained. Ring strain can have a complex effect on chemical shifts, sometimes leading to upfield or downfield shifts depending on the specific geometry.[4][5]

-

Carbons in the Pyrrolidinone Ring (C8): The five-membered γ-lactam ring is less strained than the azetidine ring.[3]

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |

| C7 | Carbonyl (γ-lactam) | 170 - 180 | Highly deshielded by double-bonded oxygen. |

| C5 | Spiro (quaternary) | 60 - 80 | Attached to two N and two C atoms; strained environment. |

| C1, C4, C8 | Methylene (adjacent to N) | 40 - 60 | Deshielded by electronegative nitrogen. |

| C3 | Methylene | 30 - 50 | Aliphatic, influenced by proximity to two nitrogen atoms. |

The Role of Computational Chemistry in ¹³C NMR Prediction

While predictions based on general principles provide a good starting point, computational methods offer a more precise and reliable estimation of ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has become a standard tool for this purpose.[6][7][8][9]

The workflow for computational prediction involves:

-

Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

-

NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors for each carbon atom.

-

Chemical Shift Referencing: The calculated shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

This computational approach can often predict chemical shifts with an accuracy of within a few ppm, which is invaluable for making unambiguous peak assignments, especially for complex structures.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Diazaspiro[3.4]octan-7-one

Abstract: The novel spirocyclic scaffold, 2,6-Diazaspiro[3.4]octan-7-one, presents unique analytical challenges and opportunities in drug discovery and development. Its distinct architecture, combining a strained azetidine ring with a pyrrolidinone (lactam) system, requires a robust and tailored analytical approach for accurate characterization. This guide provides a comprehensive, predictive framework for the mass spectrometric analysis of this compound. We delve into the foundational principles governing its ionization and fragmentation, propose a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method from first principles, and offer insights into the interpretation of the resulting spectral data. This document serves as a practical roadmap for researchers, scientists, and drug development professionals aiming to establish validated analytical protocols for this and structurally related molecules.

Introduction to this compound: An Emerging Scaffold

Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This compound is a compelling example, incorporating two nitrogen-containing heterocyclic rings: a four-membered azetidine and a five-membered pyrrolidinone. The presence of a lactam (a cyclic amide) and two secondary amines makes this molecule a polar, versatile building block.

Accurate mass determination and structural elucidation are paramount for any new chemical entity. Mass spectrometry (MS) is the cornerstone of this process, providing exquisite sensitivity and structural information from minimal sample quantities. However, the absence of established literature for this specific molecule necessitates a predictive approach grounded in the fundamental principles of mass spectrometry and analogy to well-understood chemical motifs.

Predicted Mass Spectrometric Behavior

Molecular Properties and Ionization Potential

-

Monoisotopic Mass: 126.0793 g/mol [1]

-

Key Structural Features: Spirocyclic core, azetidine ring, pyrrolidinone (lactam) ring, two secondary amines.

The two nitrogen atoms in the structure are basic and represent the most likely sites for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the unequivocally preferred method for generating the protonated molecule, [M+H]⁺, at m/z 127.0866.[3][4] ESI is ideal for polar, nitrogen-containing compounds and offers the "soft" ionization required to keep the parent molecule intact for subsequent fragmentation analysis (MS/MS).[4][5]

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is essential for structural confirmation.[6][7] In this process, the [M+H]⁺ ion is isolated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment in a predictable manner based on its structure. The resulting product ions reveal the molecule's connectivity.

For this compound, fragmentation is predicted to initiate from the protonated precursor and proceed through several characteristic pathways, driven by the relative stability of the resulting fragments and the inherent strain in the ring systems.[8][9]

Key Predicted Fragmentation Reactions:

-

Neutral Loss of Carbon Monoxide (CO): A hallmark fragmentation of cyclic amides (lactams) is the loss of CO (28.01 Da).[10] This would result in a significant product ion at m/z 99.076. This is often a dominant pathway for lactam-containing structures.

-

Azetidine Ring Cleavage: The strained four-membered azetidine ring is susceptible to cleavage. A common pathway for cyclic amines is alpha-cleavage, where the bond adjacent to the nitrogen is broken.[9] This could lead to the loss of an etheneimine neutral fragment (C₂H₅N, 43.04 Da), producing a product ion at m/z 84.043.

-

Spirocenter-Initiated Fragmentation: The spirocyclic junction represents a point of structural complexity. Cleavage of bonds around this center can lead to multiple ring-opening pathways. A retro-[2+2] cycloaddition-type fragmentation of the azetidine ring could also occur, leading to characteristic losses.[11]

-

Sequential Fragmentations: Primary product ions can undergo further fragmentation. For example, the ion at m/z 99.076 (resulting from CO loss) could subsequently lose an ethylene molecule (C₂H₄, 28.03 Da) to yield a fragment at m/z 71.045.

The following diagram illustrates these predicted pathways.

Sources

- 1. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. chemsigma.com [chemsigma.com]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Structural Significance of Spirocyclic Scaffolds

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Diazaspiro[3.4]octan-7-one

In the landscape of modern drug discovery, the pursuit of novel chemical matter with three-dimensional complexity is paramount for accessing new biological targets and improving physicochemical properties. This compound represents a privileged scaffold, merging the strained azetidine ring with a functionalized γ-lactam in a rigid spirocyclic framework. This unique topology has made its derivatives potent agents in medicinal chemistry, including as sigma-1 receptor antagonists.[1] Given its importance, robust analytical methods for structural confirmation and quality assessment are essential. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the core functional groups of this molecule, making it an indispensable tool in both synthesis and quality control workflows. This guide provides a detailed exploration of the theoretical and practical aspects of applying IR spectroscopy to the analysis of this compound.

Molecular Architecture and Principal Vibrational Modes

The structure of this compound features a quaternary carbon atom shared by two rings: a four-membered azetidine ring and a five-membered pyrrolidinone (γ-lactam) ring. This architecture dictates the molecule's unique spectroscopic signature.

The primary functional groups that give rise to characteristic absorption bands in the infrared spectrum are:

-

Secondary Amine (Azetidine Ring): The N-H bond in the strained four-membered ring.

-

Secondary Amide (γ-Lactam Ring): The N-H and C=O bonds within the five-membered ring.

-

Aliphatic C-H Bonds: The methylene (CH₂) groups comprising the hydrocarbon backbone.

Infrared spectroscopy functions on the principle that molecular bonds vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a detectable signal. The position, intensity, and shape of these absorption bands provide a molecular fingerprint.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predictive Analysis of the Infrared Spectrum

A thorough understanding of group frequencies allows for a detailed prediction of the IR spectrum of this compound. The spectrum can be logically divided into distinct regions.

N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

-

N-H Stretching: This molecule contains two different secondary amine/amide functionalities, which are expected to give rise to distinct N-H stretching vibrations.

-

Secondary Amine (Azetidine): A single, relatively sharp and weak absorption is characteristic of secondary amines, typically appearing in the 3350-3310 cm⁻¹ range.[2]

-

Secondary Amide (Lactam): The N-H stretch of the lactam is expected between 3170 and 3500 cm⁻¹.[3][4] In solid-state samples, hydrogen bonding often causes this peak to be broader and at a lower frequency compared to the free amine N-H stretch.

-

-

C-H Stretching: The aliphatic CH₂ groups of the rings will produce multiple sharp to medium intensity bands in the 2960-2800 cm⁻¹ region, corresponding to their symmetric and asymmetric stretching modes.[5]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)

-

Amide I Band: The most intense and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretch of the lactam, referred to as the Amide I band.[4] For a five-membered γ-lactam, ring strain shifts this absorption to a higher frequency compared to an acyclic secondary amide (typically ~1650 cm⁻¹). Therefore, a strong, sharp band is predicted in the range of 1715 - 1685 cm⁻¹ .[3] The precise position is a sensitive indicator of the local chemical environment and molecular strain.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

Amide II Band (N-H Bending): Secondary amides display a characteristic "Amide II" band, which is a mix of N-H in-plane bending and C-N stretching vibrations. This band is expected to appear between 1560 - 1500 cm⁻¹ .[3][4]

-

CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups will produce a distinct absorption around 1500 - 1440 cm⁻¹ .[5]

-

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds are expected in the 1250-1020 cm⁻¹ range for the aliphatic amine component and can contribute to the complex pattern in the fingerprint region.[2]

-

N-H Wagging: Out-of-plane bending of the N-H bond in the secondary amine can give rise to a broad, strong band in the 910-665 cm⁻¹ region.[2]

Summary of Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |

| 3300 - 3170 | N-H Stretch | Secondary Amide (Lactam) | Medium, Broad |

| 2960 - 2800 | C-H Asymmetric & Symmetric Stretch | Aliphatic CH₂ | Medium to Strong |

| 1715 - 1685 | C=O Stretch (Amide I) | γ-Lactam | Very Strong, Sharp |

| 1560 - 1500 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide (Lactam) | Medium to Strong |

| 1500 - 1440 | CH₂ Bending (Scissoring) | Aliphatic CH₂ | Medium |

| 1250 - 1020 | C-N Stretch | Amine & Amide | Medium |

| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of this compound, which exists as a solid.[6]

Rationale for Method Selection

For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique. It requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. The alternative, preparing a KBr pellet, is more labor-intensive and can be affected by moisture, which introduces a broad O-H absorption that can obscure the N-H stretching region.[7]

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) using a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The instrument's software will automatically perform the background subtraction.

-

-

Data Processing and Analysis:

-

Perform a baseline correction on the resulting spectrum if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands.

-

Compare the experimental spectrum to the predicted values in the table above to confirm the presence of the key functional groups and thus the molecular identity.

-

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Spectrum Interpretation and Validation

A valid spectrum of this compound serves as a self-validating system for its structural integrity.

-

Primary Confirmation: The presence of a very strong, sharp peak around 1700 cm⁻¹ is the most definitive evidence for the γ-lactam carbonyl. Its absence would immediately indicate a failed synthesis or decomposition.

-

Secondary Confirmation: The observation of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region confirms the presence of both the amine and amide functionalities.

-

Purity Assessment: The absence of a very broad band centered around 3400 cm⁻¹ indicates the sample is free from significant water contamination. The absence of peaks characteristic of common synthesis solvents (e.g., C=O of ethyl acetate at ~1740 cm⁻¹, O-H of alcohols) confirms sample purity.

By systematically verifying the presence of these key bands against the established correlation table, a researcher can confidently confirm the identity and qualitative purity of this compound, ensuring the integrity of the material for subsequent use in research and development.

References

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

- Wang, R., et al. (2023). This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2022). 21.

- University of Calgary. (n.d.). Infrared Spectroscopy - Amines.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.

- Tommasone, S. (2021). Infrared Spectroscopy: An Overview. AZoLifeSciences. [Link]

Sources

- 1. This compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]